An In-depth Technical Guide to 2-(Bromomethyl)naphthalene: Chemical Properties and Applications
An In-depth Technical Guide to 2-(Bromomethyl)naphthalene: Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Bromomethyl)naphthalene is an aromatic organic compound that serves as a versatile intermediate in a multitude of synthetic applications.[1] Its structure, featuring a naphthalene (B1677914) core functionalized with a reactive bromomethyl group, makes it a valuable building block for the introduction of the 2-naphthylmethyl moiety into various molecular frameworks.[2] This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its significant applications in organic synthesis, particularly in the development of pharmaceuticals and other functional materials.
Chemical and Physical Properties
2-(Bromomethyl)naphthalene is a solid at room temperature, typically appearing as a white to slightly yellow or light beige crystalline powder.[3][4] It is soluble in various organic solvents such as chloroform (B151607) and ethyl acetate (B1210297), but it reacts with water.[3] Proper storage in a cool, dry place, typically between 2-8°C, is recommended to maintain its stability.[3][4]
A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of 2-(Bromomethyl)naphthalene
| Property | Value | References |
| Molecular Formula | C₁₁H₉Br | [3] |
| Molecular Weight | 221.09 g/mol | [3] |
| CAS Number | 939-26-4 | [3] |
| Appearance | Slightly yellow to light beige fine crystalline powder | [3] |
| Melting Point | 51-54 °C (lit.) | [3] |
| Boiling Point | 213 °C at 100 mmHg (lit.) | [3] |
| Density | 1.3971 g/cm³ (rough estimate) | [3] |
| Flash Point | >110 °C (>230 °F) | [3] |
| Solubility | Chloroform (sparingly), Ethyl Acetate (very slightly), reacts with water | [3] |
| Refractive Index | 1.6411 (estimate) | [3] |
| Vapor Pressure | 0.00304 mmHg at 25°C | [3] |
Spectroscopic Data
The structural identity and purity of 2-(Bromomethyl)naphthalene are typically confirmed using various spectroscopic techniques. The key spectral data are summarized in Table 2.
Table 2: Spectroscopic Data for 2-(Bromomethyl)naphthalene
| Technique | Key Data and Interpretation | References |
| ¹H NMR | The proton NMR spectrum shows characteristic signals for the aromatic protons of the naphthalene ring and a singlet for the methylene (B1212753) (-CH₂Br) protons. | [5] |
| ¹³C NMR | The carbon NMR spectrum displays signals corresponding to the carbon atoms of the naphthalene ring and the methylene carbon. | [5] |
| IR Spectroscopy | The infrared spectrum exhibits characteristic absorption bands for C-H stretching of the aromatic ring and the CH₂ group, as well as C=C stretching of the aromatic ring and the C-Br stretching frequency. | [6] |
| Mass Spectrometry | The mass spectrum shows the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br). | [7][8] |
Synthesis of 2-(Bromomethyl)naphthalene
2-(Bromomethyl)naphthalene can be synthesized through various methods, most commonly via the benzylic bromination of 2-methylnaphthalene (B46627). Other routes starting from 2-hydroxymethylnaphthalene have also been reported.[1]
Experimental Protocols
Two common laboratory-scale synthesis procedures are detailed below.
Protocol 1: Bromination of 2-Methylnaphthalene using N-Bromosuccinimide (NBS)
This method involves the radical-initiated bromination of 2-methylnaphthalene.
-
Materials:
-
2-Methylnaphthalene
-
N-Bromosuccinimide (NBS)
-
Azo-bis-isobutyronitrile (AIBN) or benzoyl peroxide (radical initiator)[1][3]
-
Carbon tetrachloride (CCl₄) or heptane (B126788) (solvent)[3][9]
-
Ethanol (B145695) (for recrystallization)
-
-
-
Dissolve dry 2-methylnaphthalene (0.1 mole) in dry carbon tetrachloride (100 mL).
-
Add N-bromosuccinimide (0.1 mole) and a catalytic amount of AIBN (2.2 g).
-
Heat the mixture to reflux. The reaction is initiated by the heat and is often indicated by more vigorous boiling.
-
Continue refluxing for several hours until the reaction is complete. The completion can be monitored by observing the solid succinimide (B58015) floating on the surface, as it is less dense than NBS.
-
Cool the reaction mixture to room temperature.
-
Filter off the succinimide and wash it with a small amount of cold carbon tetrachloride.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The crude product is obtained as an oil which can be crystallized from ethanol to yield pure 2-(bromomethyl)naphthalene.
-
Protocol 2: Bromination of 2-Methylnaphthalene using Bromine
This method provides a practical synthesis avoiding the use of halogenated solvents like carbon tetrachloride.[9]
-
Materials:
-
2-Methylnaphthalene
-
Bromine
-
Heptane
-
Lanthanum acetate hydrate (B1144303) (catalyst)
-
-
Procedure: [9]
-
A solution of 2-methylnaphthalene in heptane is heated to 60-62 °C.
-
Bromine is added to the solution in the presence of a catalytic amount of lanthanum acetate hydrate.
-
The reaction mixture is stirred at this temperature for a specified period.
-
Upon completion, the reaction is worked up by washing the organic layer.
-
The solvent is removed under vacuum to yield the crude product, which can be further purified by distillation or recrystallization.
-
Visualizing the Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of 2-(Bromomethyl)naphthalene from 2-methylnaphthalene.
Caption: General workflow for the synthesis of 2-(Bromomethyl)naphthalene.
Applications in Organic Synthesis and Drug Development
2-(Bromomethyl)naphthalene is a key intermediate in the synthesis of a wide range of organic molecules due to the reactivity of its bromomethyl group, which is susceptible to nucleophilic substitution.[2]
Key Reactions
-
Alkylation: It readily reacts with alcohols, phenols, thiols, and amines to form the corresponding ethers, thioethers, and substituted amines.[2]
-
Formation of other functional groups: The bromo group can be displaced by various nucleophiles to introduce functionalities such as azides, cyanides, and phosphonates.[2][11]
-
Grignard and Wittig Reactions: It can be converted into a Grignard reagent or a phosphonium (B103445) salt for use in carbon-carbon bond-forming reactions.[2]
Role in Drug Development
2-(Bromomethyl)naphthalene and its derivatives are important precursors in the pharmaceutical industry.[3]
-
Nabumetone (B1676900) Synthesis: While not a direct precursor in all synthetic routes, the naphthalene moiety is central to the structure of the non-steroidal anti-inflammatory drug (NSAID) Nabumetone.[12][13][14] Some synthetic strategies for nabumetone and related structures utilize brominated naphthalene intermediates.[13]
-
Potential Anticancer Agents: Studies have investigated naphthalene derivatives, including those synthesized from 2-(bromomethyl)naphthalene, for their potential as anticancer agents.[8] In silico drug design studies have suggested that 2-(bromomethyl)naphthalene exhibits potential anticancer activity.[15]
-
Fluorescent Labeling: Bromomethylnaphthalene derivatives can be used as fluorescent labeling agents for biomolecules. The bromomethyl group reacts with nucleophilic residues on proteins, such as cysteine, allowing for the covalent attachment of the fluorescent naphthalene moiety.[16][17] This enables the visualization and tracking of proteins in biological systems.
The following diagram illustrates the utility of 2-(Bromomethyl)naphthalene in synthesizing various derivatives.
Caption: Nucleophilic substitution reactions of 2-(Bromomethyl)naphthalene.
Conclusion
2-(Bromomethyl)naphthalene is a highly valuable and versatile chemical intermediate. Its well-defined chemical and physical properties, coupled with straightforward synthetic protocols, make it an accessible and important building block for organic chemists. Its broad range of applications, from the synthesis of pharmaceuticals and agrochemicals to its use as a fluorescent labeling agent, underscores its significance in both academic research and industrial drug development. A thorough understanding of its reactivity and handling is crucial for its effective and safe utilization in the laboratory.
References
- 1. Page loading... [guidechem.com]
- 2. 2-(Bromomethyl)naphthalene(939-26-4) 1H NMR [m.chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. 2-(Bromomethyl)naphthalene(939-26-4) IR2 [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-(Bromomethyl)naphthalene, 96% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. 2-(Bromomethyl)naphthalene(939-26-4) MS spectrum [chemicalbook.com]
- 8. Naphthalene, 2-(bromomethyl)- [webbook.nist.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. prepchem.com [prepchem.com]
- 11. 2-(Bromomethyl)naphthalene | 939-26-4 [chemicalbook.com]
- 12. EP0792860A1 - Process for the synthesis of nabumetone - Google Patents [patents.google.com]
- 13. WO1998024747A1 - A process for the preparation of nabumetone - Google Patents [patents.google.com]
- 14. eprajournals.com [eprajournals.com]
- 15. 2-(Bromomethyl)naphthalene, 96% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
